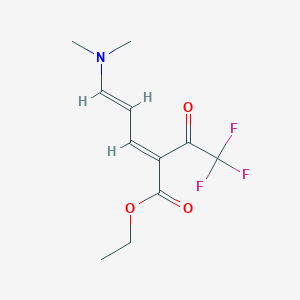

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester

Description

This compound, with the systematic name 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (CAS: 1146961-22-9, MFCD19441866), is a conjugated dienoic acid ester featuring both electron-donating (dimethylamino) and electron-withdrawing (trifluoroacetyl) substituents. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of trifluoromethyl-substituted nicotinate derivatives . Its structure facilitates intramolecular charge transfer (ICT), making it relevant in photophysical studies and drug development .

Properties

IUPAC Name |

ethyl (2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTVELAXYXCPIG-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C=C/N(C)C)/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester typically involves the reaction of dimethylamine with a suitable precursor containing the trifluoroacetyl and penta-2,4-dienoic acid ethyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoroacetyl oxides, while reduction could produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted penta-2,4-dienoic acid ethyl esters .

Scientific Research Applications

Organic Synthesis

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester serves as a versatile intermediate in organic synthesis. Its trifluoroacetyl group enhances its reactivity, allowing for various transformations that are crucial in developing new compounds.

The compound exhibits significant biological activity due to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dimethylamino group facilitates electrostatic interactions while the trifluoroacetyl moiety forms strong hydrogen bonds. These interactions can modulate enzyme activity and receptor function, suggesting potential therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit inflammatory pathways.

- Anticancer Activity : Research is ongoing to explore its effects on cancer cell lines by assessing its capability to induce apoptosis or inhibit proliferation.

Interaction Studies

Research involving binding affinity studies helps elucidate the mechanism of action of this compound. By understanding how it interacts with specific enzymes and receptors, scientists can better predict its therapeutic potential.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |

| Study 2 | Anticancer properties | Showed reduced viability in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Binding affinity | Identified strong binding with specific protein targets, suggesting a mechanism for its biological effects. |

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The compound’s unique electronic profile arises from the interplay of its substituents:

- Trifluoroacetyl group : Strong electron-withdrawing character enhances electrophilicity and stabilizes charge-separated states.

- Dimethylamino group: Electron-donating nature promotes ICT, as observed in similar compounds like 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid ethyl ester .

Comparisons with structural analogs :

Physicochemical Properties

- Solubility : The trifluoroacetyl group reduces polarity compared to hydroxyl or carboxylate analogs, enhancing solubility in organic solvents .

- Stability: The electron-withdrawing trifluoroacetyl group improves thermal and oxidative stability relative to non-fluorinated analogs (e.g., ethyl 5-phenylpentadienoate) .

- Spectroscopic Data: NMR: Distinct shifts for the dimethylamino group (δ ~3.0 ppm) and trifluoroacetyl carbonyl (δ ~170 ppm in $^{13}\text{C}$ NMR) . IR: Strong C=O stretching (~1750 cm$^{-1}$) and N–H bending (~1600 cm$^{-1}$) bands .

Pharmaceutical Relevance

Photophysical Studies

- Compounds with dimethylamino and acceptor groups exhibit solvent-dependent fluorescence, enabling applications in optoelectronics. For example, 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid ethyl ester shows dual fluorescence in polar solvents due to ICT .

Material Science

- Dioxolane-substituted dienoates (e.g., compound 2.23 in ) are intermediates in cyclopropane synthesis, useful in polymer chemistry .

Biological Activity

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is a synthetic organic compound with significant biological activity, particularly in the fields of biomedical engineering and pharmaceutical sciences. This article explores its biological interactions, therapeutic potential, and applications based on various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 265.23 g/mol. It features a dimethylamino group, a trifluoroacetyl group, and a penta-2,4-dienoic acid ethyl ester moiety. Typically, it appears as a bright orange solid.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The trifluoroacetyl group forms strong hydrogen bonds with proteins and nucleic acids, while the dimethylamino group engages in electrostatic interactions. These interactions can modulate enzyme activity and receptor function, suggesting potential therapeutic applications such as anti-inflammatory or anticancer properties .

Applications in Drug Delivery

One notable application of this compound is in the synthesis of multifunctional amphiphilic diblock copolymers that self-assemble into nanosized micelles. These micelles can be loaded with both anticancer drugs and nucleic acids, making them suitable for simultaneous drug and gene delivery. Initial in vitro evaluations indicate that these novel polymer nanocarriers have significant potential as drug delivery systems.

In Vitro Evaluations

Research has shown that this compound can enhance the delivery efficiency of therapeutic agents. For instance:

- Study 1 : The compound was incorporated into polymeric micelles that demonstrated improved loading capacity for anticancer drugs compared to traditional methods. The micelles exhibited favorable stability in physiological conditions and enhanced cellular uptake.

- Study 2 : Interaction studies indicated that the compound binds effectively to specific enzymes and receptors, which may lead to modulation of their activity. These findings suggest its potential role as an enzyme inhibitor or receptor modulator in therapeutic contexts.

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study A : A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations while sparing normal cells.

- Case Study B : Another investigation focused on its anti-inflammatory properties, where it was shown to reduce inflammatory markers in vitro when tested against activated macrophages.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Dimethylaminopentadienoic Acid | Lacks trifluoroacetyl group; simpler structure |

| Trifluoroacetic Acid | Contains trifluoroacetyl but lacks the penta-dienoic structure |

| Ethyl Penta-2,4-Dienoate | Similar backbone but without dimethylamino or trifluoroacetyl groups |

The structural complexity of this compound enhances its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves refluxing precursor molecules (e.g., triazole derivatives) with sodium in absolute ethanol, followed by alkylation using ethyl bromoacetate under controlled conditions. Purification often employs recrystallization from solvents like ethanol or acetone, with yield optimization via fractional distillation. Key steps include monitoring reaction progress by TLC and ensuring anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural features like the dimethylamino group and trifluoroacetyl moiety. Mass spectrometry (MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers design stability studies for this ester under varying storage conditions?

Stability assessments should include accelerated degradation studies under controlled humidity (20–80% RH), temperature (4°C to 40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed carboxylic acid derivatives) and establish shelf-life models via Arrhenius kinetics. Storage in amber vials with desiccants is recommended to minimize photolytic and hydrolytic degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data across solvents?

Employ a Design of Experiments (DoE) approach to systematically vary solvent polarity, pH, and temperature. Use response surface methodology (RSM) to model solvent effects on reaction rates. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while protic solvents (e.g., methanol) could favor hydrolysis. Statistical tools like ANOVA identify significant variables .

Q. How can computational methods elucidate the compound’s reaction mechanisms?

Density Functional Theory (DFT) calculations can map energy profiles for key reactions, such as the nucleophilic attack on the trifluoroacetyl group. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), while Molecular Dynamics (MD) simulations assess solvent effects on conformational stability. Validate computational predictions with kinetic isotope effect (KIE) experiments .

Q. What advanced analytical techniques identify byproducts during synthesis?

High-resolution LC-MS/MS or GC-MS coupled with isotopic labeling can trace low-abundance byproducts (e.g., dimerization products or oxidized intermediates). Multivariate analysis (PCA or PLS-DA) distinguishes artifact peaks from genuine impurities. For chiral byproducts, use chiral HPLC columns or circular dichroism (CD) spectroscopy .

Q. How do researchers address discrepancies in catalytic activity data across studies?

Cross-validate experimental setups by replicating conditions (catalyst loading, agitation rate). Use control experiments to rule out impurities (e.g., trace metals). Surface-enhanced Raman spectroscopy (SERS) or in-situ FT-IR monitors real-time reaction pathways. Collaborative inter-laboratory studies reduce instrument bias .

Q. What methodologies optimize reaction yields in scaled-up syntheses?

Apply Quality by Design (QbD) principles, integrating DoE with process analytical technology (PAT). Parameters like mixing efficiency and heat transfer are critical at larger scales. Microreactor systems enhance reproducibility for exothermic steps. Kinetic studies under flow conditions minimize side reactions .

Methodological Resources

- Statistical Design of Experiments (DoE): Use software like JMP or Minitab for factorial designs to optimize reaction parameters .

- Computational Tools: Gaussian for DFT, AutoDock for docking studies, and GROMACS for MD simulations .

- Analytical Validation: Follow USP guidelines for HPLC method development and ICH Q2(R1) for analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.